N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyridine Ring: The synthesis begins with the bromination of 2-pyridine to obtain 5-bromo-2-pyridine.
Formation of the Thienyl Ring: The thienyl ring is synthesized separately, involving the methylation and subsequent thiolation of a suitable precursor.
Coupling Reactions: The pyridine and thienyl rings are then coupled together using a suitable coupling agent under controlled conditions.
Formation of the Quinoline Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-pyridinyl)-2-methyl-3-furamide
- 5-Bromo-2-methylpyrimidine
- 5-Bromo-3-methylpyridine-2-carbonitrile
Uniqueness
N-(5-Bromo-2-pyridinyl)-2-methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its complex structure, which combines multiple functional groups and rings
Properties
CAS No. |
441783-92-2 |
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Molecular Formula |
C22H22BrN3O2S2 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H22BrN3O2S2/c1-11-9-14(22(29-3)30-11)19-18(21(28)26-17-8-7-13(23)10-24-17)12(2)25-15-5-4-6-16(27)20(15)19/h7-10,19,25H,4-6H2,1-3H3,(H,24,26,28) |
InChI Key |
GSOPHVKPNXSDEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)SC)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C |
Origin of Product |
United States |
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